molecular formula C7H6O2S B3181014 3-(2-Thienyl)acrylic acid CAS No. 51019-83-1

3-(2-Thienyl)acrylic acid

Cat. No.: B3181014
CAS No.: 51019-83-1
M. Wt: 154.19 g/mol
InChI Key: KKMZQOIASVGJQE-ARJAWSKDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Thienyl)acrylic acid can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include heating the mixture under reflux and using a solvent such as ethanol or water.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic coupling of thiophene derivatives with acrylic acid derivatives using transition metal catalysts. This approach allows for higher yields and better control over the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Thienyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form thiophene-2-carboxylic acid.

    Reduction: Reduction reactions can convert the acrylic acid moiety to the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Thiophene-2-carboxylic acid.

    Reduction: 3-(2-Thienyl)propanoic acid.

    Substitution: Various substituted thiophene derivatives, depending on the electrophile used.

Scientific Research Applications

3-(2-Thienyl)acrylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential to enhance the intestinal absorption of insulin in mice.

    Medicine: Research has explored its use in the synthesis of novel benzothiazepinones, which are inhibitors of glycogen synthase kinase-3β, a target for various therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(2-Thienyl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, its role in enhancing insulin absorption is thought to be related to its ability to modulate the permeability of intestinal membranes. Additionally, as a precursor for glycogen synthase kinase-3β inhibitors, it likely interacts with the enzyme’s active site, inhibiting its activity and thereby affecting various cellular processes.

Comparison with Similar Compounds

3-(2-Thienyl)acrylic acid can be compared with other similar compounds, such as:

    Thiophene-2-carboxylic acid: Lacks the acrylic acid moiety, making it less versatile in certain synthetic applications.

    3-(2-Furyl)acrylic acid: Contains a furan ring instead of a thiophene ring, which can lead to different reactivity and applications.

    Cinnamic acid: Has a phenyl ring instead of a thiophene ring, resulting in different electronic properties and reactivity.

The uniqueness of this compound lies in its combination of the thiophene ring and acrylic acid moiety, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(Z)-3-thiophen-2-ylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMZQOIASVGJQE-ARJAWSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of thiophene-2-carbaldehyde (Compound 66a) (1.20 g, 0.0107 mol), malonic acid (1.11 g, 0.0107 mol) and ammonium acetate (0.825 g, 0.0107 mol) in DMF (8.5 mL) was heated to 100° C. for 3 h. The system was diluted with ethyl acetate and washed with water and dried over MgSO4. The solvent was removed in vacuo and the title compound was purified by silica gel column chromatography using 3:1 Hexanes:ethyl acetate as the eluent.
Quantity
1.2 g
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reactant
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0 (± 1) mol
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reactant
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1.11 g
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reactant
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0.825 g
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reactant
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Quantity
8.5 mL
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

Piperidine (2.45 g, 0.056 mol) was added drop wise over a period of 10 min to a stirred solution of thiophene-2-carbaldehyde (4.00 g, 0.036 mol) and malonic acid (1.00 g, 0.18 mol) in pyridine (40 mL) at 0° C. and the resulting reaction mixture was refluxed for 2 h. The reaction mixture was poured into 2N HCl (100 mL) and the precipitated solid filtered. The aqueous layer was extracted with ethyl acetate and the organic layer was washed with brine solution, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford 3-(2-thienyl)prop-2-enoic acid (5.00 g, 92%) as a solid.
Quantity
2.45 g
Type
reactant
Reaction Step One
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4 g
Type
reactant
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1 g
Type
reactant
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Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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